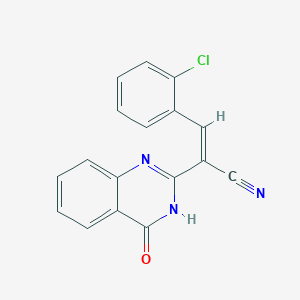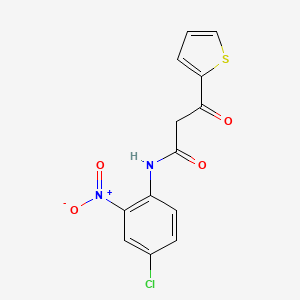![molecular formula C15H20N4O4S B11649415 N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11649415.png)
N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide is a chemical compound with the molecular formula C15H20N4O4S This compound is characterized by the presence of a morpholine ring, a nitrobenzamide group, and a carbamothioyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with a suitable alkylating agent, such as 3-chloropropylamine.
Carbamothioylation: The morpholine derivative is then reacted with thiourea to introduce the carbamothioyl group.
Coupling with 4-Nitrobenzoyl Chloride: The final step involves the coupling of the carbamothioylated morpholine derivative with 4-nitrobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is the corresponding amino derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and carbamothioyl group contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
N-{[3-(4-Morpholinyl)propyl]carbamothioyl}-4-nitrobenzamide: Similar in structure but with variations in the substituents.
N,N-Diethyl-3-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)benzamide: Contains additional ethyl groups, leading to different chemical properties.
Uniqueness
N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H20N4O4S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-(3-morpholin-4-ylpropylcarbamothioyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H20N4O4S/c20-14(12-2-4-13(5-3-12)19(21)22)17-15(24)16-6-1-7-18-8-10-23-11-9-18/h2-5H,1,6-11H2,(H2,16,17,20,24) |
Clave InChI |
IGUGITXZXOZVEI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-{(E)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11649334.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649351.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649357.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide](/img/structure/B11649363.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11649368.png)
![5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649369.png)

![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B11649386.png)
![methyl 6-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11649404.png)
![(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649409.png)
![Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11649434.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B11649436.png)
methanone](/img/structure/B11649443.png)
